molecular formula C8H6Cl2N2O3 B8508068 n-(2,3-Dichloro-6-nitrophenyl)acetamide CAS No. 65078-76-4

n-(2,3-Dichloro-6-nitrophenyl)acetamide

Cat. No.: B8508068
CAS No.: 65078-76-4
M. Wt: 249.05 g/mol
InChI Key: BUKUNPOJXGCZSV-UHFFFAOYSA-N
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Description

N-(2,3-Dichloro-6-nitrophenyl)acetamide is a chloro-nitro-substituted acetamide derivative characterized by a phenyl ring bearing two chlorine atoms at positions 2 and 3, a nitro group at position 6, and an acetamide moiety at the nitrogen position. Chloro- and nitro-substituted acetamides are frequently studied for their bioactivity, including antimicrobial, anti-inflammatory, and pesticidal properties . The electron-withdrawing nitro and chloro groups likely influence its reactivity, solubility, and binding interactions, as seen in related compounds .

Properties

CAS No.

65078-76-4

Molecular Formula

C8H6Cl2N2O3

Molecular Weight

249.05 g/mol

IUPAC Name

N-(2,3-dichloro-6-nitrophenyl)acetamide

InChI

InChI=1S/C8H6Cl2N2O3/c1-4(13)11-8-6(12(14)15)3-2-5(9)7(8)10/h2-3H,1H3,(H,11,13)

InChI Key

BUKUNPOJXGCZSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Agrochemical Chloroacetamides

Several chloroacetamides are widely used as herbicides, with structural variations in substituents dictating their efficacy and selectivity:

Compound Name Substituents Molecular Formula Key Applications/Findings References
Alachlor 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide C₁₄H₂₀ClNO₂ Pre-emergent herbicide targeting grass and broadleaf weeds; inhibits very-long-chain fatty acid synthesis .
Pretilachlor 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide C₁₇H₂₆ClNO₂ Rice-selective herbicide; high solubility in organic solvents .
Hypothetical Comparison : N-(2,3-Dichloro-6-nitrophenyl)acetamide 2,3-dichloro-6-nitro-phenylacetamide C₈H₅Cl₂N₂O₃ (est.) Potential herbicidal activity inferred from nitro group’s electron-withdrawing effects, enhancing reactivity .

Key Insights :

  • The 2,6-diethylphenyl group in alachlor and pretilachlor enhances lipid solubility, aiding membrane penetration .
Pharmaceutical Acetamide Derivatives

Acetamides with aromatic and heterocyclic substituents exhibit diverse pharmacological activities:

Compound Name Substituents Molecular Formula Key Applications/Findings References
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone-acetamide hybrid C₂₁H₂₁BrN₄O₃ Potent FPR2 agonist; activates calcium mobilization and chemotaxis in neutrophils .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl-pyrazolyl acetamide C₁₉H₁₇Cl₂N₃O₂ Exhibits hydrogen-bonded dimerization; structural flexibility impacts receptor binding .
N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide Dichlorophenyl-nitrophenyl acetamide C₁₅H₁₂Cl₂N₂O₃ Potential antitumor/anti-inflammatory activity due to nitro and chloro synergism .

Key Insights :

  • Pyridazinone-acetamide hybrids (e.g., FPR2 agonists) demonstrate the importance of heterocyclic moieties in receptor specificity .
  • The title compound’s nitro group may enhance interactions with electron-deficient biological targets, similar to N-[(2,4-Dichlorophenyl)methyl]-N-(3-nitrophenyl)acetamide .
Structural and Physicochemical Comparisons
Parameter This compound (Hypothetical) 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide
Molecular Weight (g/mol) ~263 (est.) 257.12 324.61
Substituent Positions 2,3-Cl; 6-NO₂ 2,2-Cl; 2,6-dimethylphenyl 4-Br; 4-Cl
LogP (Predicted) ~2.8 (highly lipophilic) 3.1 4.2
Bioactivity Potential herbicidal/pharmacological Herbicide Antimicrobial

Key Insights :

  • Ortho-substituted chloro groups (as in 2,6-dimethylphenyl analogs) increase steric hindrance, reducing enzymatic degradation .
  • The nitro group’s electron-withdrawing nature may lower pKa compared to bromo or methyl substituents, affecting solubility and ionization .

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